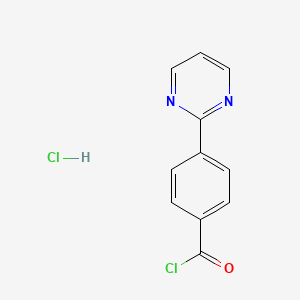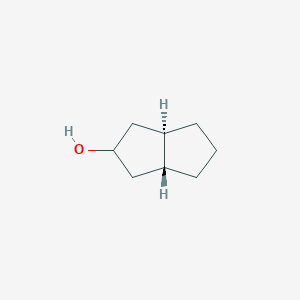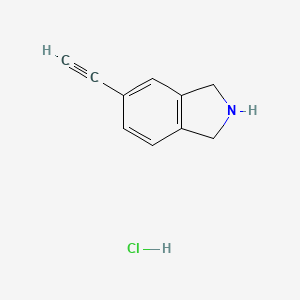
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride: is a chemical compound that features a benzoyl chloride group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Pyrimidin-2-yl)benzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Pyrimidin-2-yl)benzoyl chloride.
Formation of Hydrochloride Salt: The resulting acid chloride is then reacted with hydrochloric acid (HCl) to yield the hydrochloride salt of 4-(Pyrimidin-2-yl)benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyrimidin-2-yl)benzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.
Condensation Reactions: These reactions may require catalysts or specific conditions such as elevated temperatures or the presence of dehydrating agents.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-(Pyrimidin-2-yl)benzoic acid: Formed from hydrolysis.
科学研究应用
Chemistry
In organic synthesis, 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of heterocyclic compounds and other functionalized derivatives.
Biology
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form stable amide and ester linkages makes it useful in the design of peptide-based drugs and other bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. It serves as a precursor for the synthesis of various pharmacologically active agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in material science and polymer chemistry.
作用机制
The mechanism by which 4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride exerts its effects depends on the specific application and the target molecule it interacts with. Generally, the compound acts by forming covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This can result in the inhibition of enzyme activity, modulation of receptor function, or alteration of molecular pathways.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by reacting with active site residues, thereby blocking substrate access.
Receptors: It can modulate receptor activity by forming covalent bonds with receptor sites, affecting signal transduction pathways.
Cellular Pathways: By interacting with key molecules in cellular pathways, the compound can influence processes such as cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
4-(Pyridin-2-yl)benzoyl chloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-2-yl)benzoic acid: The carboxylic acid derivative of the compound.
4-(Pyrimidin-2-yl)benzaldehyde: The aldehyde derivative of the compound.
Uniqueness
4-(Pyrimidin-2-yl)benzoyl chloride hydrochloride is unique due to the presence of both a benzoyl chloride group and a pyrimidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules. The hydrochloride salt form enhances its solubility and stability, further broadening its applicability in various fields.
属性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
4-pyrimidin-2-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C11H7ClN2O.ClH/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11;/h1-7H;1H |
InChI 键 |
WGDJRMSDWNCBFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)











![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
